5-(Piperazin-1-yl)pyrimidine hydrochloride 5-(Piperazin-1-yl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1429056-39-2
VCID: VC2850571
InChI: InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
SMILES: C1CN(CCN1)C2=CN=CN=C2.Cl
Molecular Formula: C8H13ClN4
Molecular Weight: 200.67 g/mol

5-(Piperazin-1-yl)pyrimidine hydrochloride

CAS No.: 1429056-39-2

Cat. No.: VC2850571

Molecular Formula: C8H13ClN4

Molecular Weight: 200.67 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperazin-1-yl)pyrimidine hydrochloride - 1429056-39-2

Specification

CAS No. 1429056-39-2
Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
IUPAC Name 5-piperazin-1-ylpyrimidine;hydrochloride
Standard InChI InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Standard InChI Key YBETUEKOSIAOLN-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CN=CN=C2.Cl
Canonical SMILES C1CN(CCN1)C2=CN=CN=C2.Cl

Introduction

Chemical Structure and Properties

5-(Piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring with a piperazine group attached at the 5-position, forming a hydrochloride salt. The molecular structure exhibits several notable features that contribute to its chemical behavior and potential applications.

Basic Structural Information

The compound's key physicochemical properties are summarized in the following table:

PropertyValue
CAS Number634468-92-1
Molecular FormulaC₈H₁₂N₄·xHCl
Molecular Weight200.67 g/mol
MDL NumberMFCD23141003
Physical AppearanceSolid
Storage ConditionsInert atmosphere, Room Temperature

The molecule contains a pyrimidine heterocycle, which features a six-membered ring with two nitrogen atoms at positions 1 and 3, connected to a piperazine ring at the 5-position. The piperazine component is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 .

Chemical Reactivity

The reactivity of 5-(Piperazin-1-yl)pyrimidine hydrochloride is primarily dictated by the functional groups present in its structure. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack. The piperazine moiety, with its basic nitrogen atoms, can act as a nucleophile in various chemical reactions, making this compound versatile for further functionalization.

The hydrochloride salt formation occurs at the basic nitrogen of the piperazine ring, enhancing the compound's water solubility compared to its free base form. This feature is particularly advantageous for biological testing and pharmaceutical applications where aqueous solubility is essential.

Applications in Scientific Research

5-(Piperazin-1-yl)pyrimidine hydrochloride and structurally related compounds have demonstrated significant potential in various research domains.

Pharmaceutical Research

Compounds containing the piperazinylpyrimidine scaffold have been extensively studied for their pharmaceutical applications:

  • As building blocks in medicinal chemistry for the development of more complex bioactive molecules

  • As potential candidates for drug development targeting various diseases and conditions

  • In structure-activity relationship studies to understand the influence of structural modifications on biological activity

Biological Activities

Similar compounds with piperazinylpyrimidine structures have shown promising biological activities that may be relevant to 5-(Piperazin-1-yl)pyrimidine hydrochloride:

  • Antimicrobial activity against both Gram-positive and Gram-negative bacteria

  • Potential anticancer properties through various mechanisms of action

  • Possible applications in treating inflammatory and autoimmune conditions

For instance, related pyrazolo[1,5-a]pyrimidine derivatives with piperazine substituents have demonstrated activity as phosphoinositide 3-kinase (PI3K) inhibitors, suggesting potential applications in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus or multiple sclerosis .

Comparison with Related Compounds

Comparing 5-(Piperazin-1-yl)pyrimidine hydrochloride with structurally similar compounds provides valuable insights into its potential properties and applications.

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

This related compound differs in two key aspects:

  • The piperazine group is attached at the 2-position rather than the 5-position

  • It contains an iodine atom at the 5-position

These structural differences significantly alter its reactivity, particularly enhancing its utility in substitution and coupling reactions due to the presence of the iodine atom. Like 5-(Piperazin-1-yl)pyrimidine hydrochloride, it has been studied for potential antimicrobial and anticancer properties.

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

This compound features:

  • A methyl carboxylate group at the 5-position

  • The piperazine substituent at the 2-position

The presence of the ester group modifies its physicochemical properties and potentially alters its biological activity profile. Research has suggested applications in antimicrobial research, similar to other piperazinylpyrimidine derivatives.

Conformational Analysis of Related Structures

Future Research Directions

The structural features and preliminary data on similar compounds suggest several promising avenues for future research on 5-(Piperazin-1-yl)pyrimidine hydrochloride:

Structure-Activity Relationship Studies

Comprehensive investigation of how structural modifications to the basic piperazinylpyrimidine scaffold affect biological activity could provide valuable insights for drug design. This includes:

  • Exploration of various substituents on both the pyrimidine and piperazine rings

  • Investigation of positional isomers to determine optimal substitution patterns

  • Evaluation of different salt forms and their impact on bioavailability and activity

Synthetic Methodology Development

Development of more efficient and scalable synthetic routes to 5-(Piperazin-1-yl)pyrimidine hydrochloride would benefit both research and potential industrial applications. This could involve:

  • Optimization of reaction conditions to improve yields and purity

  • Exploration of alternative catalysts and reagents for key transformation steps

  • Development of green chemistry approaches with reduced environmental impact

Targeted Biological Evaluation

Specific testing of 5-(Piperazin-1-yl)pyrimidine hydrochloride against various biological targets could reveal unique applications:

  • Screening against enzyme panels to identify potential inhibitory activity

  • Evaluation in cell-based assays for anticancer, antimicrobial, or anti-inflammatory effects

  • Investigation of potential activity in neurological disorders, leveraging the known CNS activity of many piperazine-containing compounds

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